molecular formula C18H17Cl2NO6 B13874434 Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate

Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate

Cat. No.: B13874434
M. Wt: 414.2 g/mol
InChI Key: FMOLKVYBBRAUDY-UHFFFAOYSA-N
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Description

Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Nitration: The nitration of 3,4-dichlorophenylmethanol to introduce the nitro group.

    Etherification: The reaction of the nitrated product with 4-hydroxy-3-nitrobenzaldehyde to form the ether linkage.

    Esterification: The final step involves the esterification of the intermediate product with ethyl 3-hydroxypropanoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted aromatic compounds.

    Hydrolysis: Formation of carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of nitro and ester groups can influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,4-dichlorophenylglyoxylate
  • Ethyl 3,4-dihydroxycinnamate
  • Ethyl 3,4-dimethylbenzoate

Uniqueness

Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H17Cl2NO6

Molecular Weight

414.2 g/mol

IUPAC Name

ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate

InChI

InChI=1S/C18H17Cl2NO6/c1-2-26-18(23)9-16(22)12-4-6-17(15(8-12)21(24)25)27-10-11-3-5-13(19)14(20)7-11/h3-8,16,22H,2,9-10H2,1H3

InChI Key

FMOLKVYBBRAUDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])O

Origin of Product

United States

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